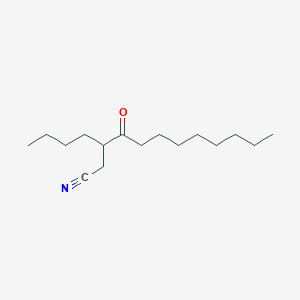
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound with the molecular formula C18H32O2. It is a cyclobutenone derivative characterized by a dodecyl chain and a hydroxyl group attached to the cyclobutene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dodecylmagnesium bromide with 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-dodecyl-3-oxo-4,4-dimethylcyclobut-2-EN-1-one.
Reduction: Formation of 2-dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecyl-3-hydroxy-1,4-naphthoquinone: Another compound with a dodecyl chain and hydroxyl group but with a naphthoquinone core.
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one: A reduced form of the target compound.
Uniqueness
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
61111-19-1 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(2,3)17(15)20/h19H,4-14H2,1-3H3 |
Clave InChI |
WZQIOCBQQHSPLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


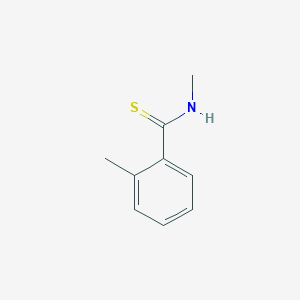
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
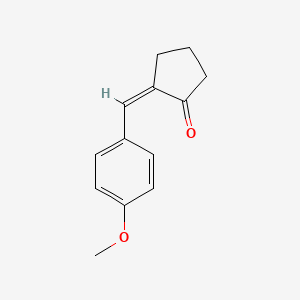
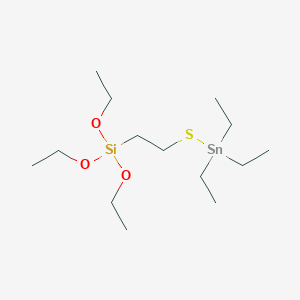
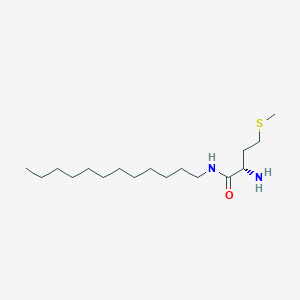


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)



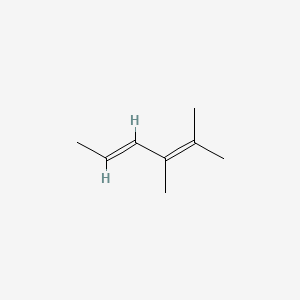
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
